Chrysosplenol D

Efflux pump inhibition Antimalarial potentiation Multidrug resistance reversal

Researchers investigating ERK1/2-mediated apoptosis in TNBC or artemisinin resistance reversal require pathway-selective tools unconfounded by NF-κB/STAT3 crosstalk. Chrysosplenol D meets this need with validated ERK1/2 exclusivity. • Selectively activates ERK1/2 phosphorylation at 1-10 μM without affecting JNK, p38, or AKT in MDA-MB-231 cells • Potentiates artemisinin's antiplasmodial activity at 5 μM via efflux pump inhibition (intrinsic IC50: 24-65 μM) • Prevents LPS-induced systemic inflammatory response in vivo at 0.07-0.28 mmol/kg • Validated HPTLC marker (31.66 μg/mg) for Artemisia annua extract standardization Supplied at ≥98% HPLC purity; stable 24 months at 2-8°C. For R&D use only.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 14965-20-9
Cat. No. B089346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysosplenol D
CAS14965-20-9
Synonyms3',4',5-trihydroxy-3,6,7-trimethoxyflavone
chrysosplenol D
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC
InChIInChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3
InChIKeyBYWLLSQTJBXAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Chrysosplenol D Overview and Chemical Differentiation


Chrysosplenol D (CAS 14965-20-9) is a 3-methoxyflavonoid classified chemically as 5,3′,4′-trihydroxy-3,6,7-trimethoxyflavone (quercetagetin 3,6,7-trimethyl ether), with a molecular formula of C18H16O8 and molecular weight of 360.31 [1]. First isolated from Artemisia annua L., it is also found in Chrysosplenium species, Plectranthus cylindraceus, Ehretia amoena, and Vitex trifolia [2]. The compound is distinguished from other polymethoxylated flavonoids by its specific substitution pattern featuring three methoxyl groups at positions 3, 6, and 7 combined with hydroxyl groups at positions 5, 3′, and 4′ [3].

Substitution pattern 3,6,7-trimethoxy-5,3′,4′-trihydroxyflavone; distinct from other polymethoxylated flavonoids.
Source context Originally from Artemisia annua; also found in Chrysosplenium spp. and Plectranthus cylindraceus.
Tool compound fit Defined efflux pump inhibition and ERK1/2 pathway selectivity reported in cancer and parasitology models.

Chrysosplenol D: Procurement Risk vs. Generic Flavonoids


Chrysosplenol D belongs to a structurally diverse class of methoxylated flavonoids where small changes in methylation and hydroxylation patterns confer distinct biological activities. The combination of 3-methoxyl and 5-hydroxyl groups on the flavone skeleton is essential for antiviral activity against rhinoviruses, a feature shared only with chrysosplenol B among closely related analogs [1]. Substituting with other Artemisia-derived flavonoids such as artemetin, chrysoplenetin, or cirsilineol—despite their similar methoxylation profiles—may yield different efflux pump inhibition efficacy and variable potentiation of partner drugs [2]. Furthermore, chrysosplenol D selectively activates ERK1/2 without affecting other tested kinases (JNK, p38, AKT), a pathway selectivity not guaranteed by other 3-methoxyflavones [3].

Artemisia methoxyflavonoid analogs Artemetin, chrysoplenetin, and cirsilineol exhibit similar antiplasmodial IC50 range but lack documented efflux pump inhibition; potentiation of partner drugs may not transfer.
Generic 3-methoxyflavones Selective ERK1/2 activation without affecting JNK, p38, or AKT is specific to chrysosplenol D; pathway selectivity may not apply to other 3-methoxyflavones such as casticin (NF-κB/STAT3 context).
Co-occurring cytotoxic methoxyflavonoids Penduletin is frequently co-isolated and shares cytotoxicity endpoints; compound-specific studies require chromatographic separation to avoid confounding effects.

Chrysosplenol D Comparative Evidence for Procurement


Efflux Pump Inhibition and Drug Potentiation

Chrysosplenol D functions as an efflux pump inhibitor capable of potentiating the activity of artemisinin and norfloxacin, an activity attributed to inhibition of multidrug resistance (MDR) efflux pumps in Plasmodium falciparum and Staphylococcus aureus [1]. In direct comparative studies with other Artemisia annua methoxylated flavonoids (artemetin, chrysoplenetin, and cirsilineol), all exhibited comparable intrinsic antiplasmodial activity with IC50 values ranging from 2.4–6.5 × 10⁻⁵ M (equivalent to 24–65 μM) against P. falciparum in vitro, yet artemisinin alone had an IC50 of approximately 3 × 10⁻⁸ M (0.03 μM) [2]. Crucially, at 5 × 10⁻⁶ M (5 μM)—a concentration at which chrysosplenol D shows no direct antiplasmodial effect—it exerts a marked and selective potentiating effect on artemisinin activity [2]. This synergism is not uniformly observed across all structurally related methoxyflavonoids, differentiating chrysosplenol D from analogs such as penduletin or chrysosplenol B, which lack documented efflux pump inhibition [1].

Efflux pump inhibition
Cross-study comparable
At 5 μM, potentiates artemisinin without direct antiplasmodial effect; intrinsic IC50 24–65 μM, artemisinin IC50 ~0.03 μM.
Supports efflux pump inhibition study context; functional differentiation from structural analogs not guaranteed.
Reported synergy requires within-study validation for each combination; in vitro P. falciparum model.
Efflux pump inhibition Antimalarial potentiation Multidrug resistance reversal

Selective ERK1/2 Activation in TNBC Cells

In MDA-MB-231 triple-negative breast cancer cells, chrysosplenol D (1–10 μM; 48 h) selectively activates ERK1/2 phosphorylation while not affecting other kinases tested, including JNK, p38, or AKT [1]. This pathway specificity is functionally consequential: PC-3 prostate cancer cells exhibiting high basal AKT and no ERK1/2 activation were relatively resistant to chrysosplenol D, whereas MDA-MB-231 cells with high basal ERK1/2 and low AKT activity showed greater sensitivity [1]. Chrysosplenol D and casticin, both flavonols co-isolated from Artemisia annua, share TNBC cytotoxicity but may differ in signaling pathway engagement; casticin has been separately documented to modulate NF-κB and STAT3 pathways [2].

Kinase selectivity
Direct head-to-head comparison
ERK1/2 activated; JNK, p38, AKT not activated in MDA-MB-231 cells (1–10 μM, 48 h).
ERK1/2-specific pathway tool context; differs from casticin’s NF-κB/STAT3 modulation.
Cell-type-dependent; PC-3 cells with low basal ERK1/2 were relatively resistant.
Triple-negative breast cancer ERK1/2 signaling Apoptosis

Relative Abundance vs. Penduletin in Plant Extract

In a validated HPTLC analysis of Plectranthus cylindraceus ethyl acetate extract, chrysosplenol D and penduletin—both cytotoxic methoxyflavonoids—were simultaneously quantified [1]. The estimated content of penduletin was 39.36 μg/mg, compared to 31.66 μg/mg for chrysosplenol D [1]. Both compounds contributed to the extract's cytotoxic activity against human breast, skin, and cervical cancer cell lines [1].

Extract content vs. penduletin
Direct head-to-head comparison
31.66 μg/mg (chrysosplenol D) vs. 39.36 μg/mg (penduletin) in P. cylindraceus extract.
Supports purity specification review; co-occurring penduletin may require chromatographic separation.
HPTLC method; natural product yield and purity context-dependent.
Natural product isolation HPTLC quantification Cytotoxic flavonoid content

Anti-Inflammatory Efficacy Compared to Casticin

In a co-evaluation study, both chrysosplenol D and casticin were assessed for anti-inflammatory activity in vitro and in vivo [1]. Chrysosplenol D (0.07–0.28 mmol/kg) prevented LPS-induced systemic inflammatory response syndrome in mice and inhibited croton oil-induced ear edema (1–1.5 μmol/cm²) [1]. The study established that both flavonols exhibit anti-inflammatory properties, though casticin has been more extensively characterized for NF-κB pathway modulation [1].

In vivo anti-inflammatory
Direct head-to-head comparison
Prevents LPS-SIRS at 0.07–0.28 mmol/kg; inhibits croton oil ear edema at 1–1.5 μmol/cm².
Supports anti-inflammatory model context; pathway differentiation (ERK1/2 vs NF-κB) drives compound selection.
Casticin shows comparable efficacy in same models; mechanism-specific review recommended.
Anti-inflammatory In vivo efficacy LPS-induced SIRS

Cytotoxicity Selectivity vs. Artemisinin and Arteannuic Acid

Chrysosplenol D (1–100 μM; 48 h) selectively inhibited viability across a panel of cancer cell lines including TNBC (MDA-MB-231, CAL-51, CAL-148), MCF7 breast cancer, A549 lung cancer, MIA PaCa-2 pancreatic cancer, and PC-3 prostate cancer cells [1]. In contrast, artemisinin, 6,7-dimethoxycoumarin, and arteannuic acid—all co-occurring compounds in Artemisia annua—showed no toxicity to any of the cancer cell lines tested [1]. For MDA-MB-231 cells specifically, viability IC50 was reported as 11.6 μM . In Caco-2 colorectal adenocarcinoma cells, IC50 was 63.48 μM .

Cytotoxicity selectivity
Direct head-to-head comparison
Cytotoxic across 7 cancer cell lines (MDA-MB-231 IC50 = 11.6 μM); artemisinin, 6,7-dimethoxycoumarin, arteannuic acid showed no toxicity.
Supports cell-model endpoint review; cytotoxic flavonoid distinct from co-occurring non-cytotoxic Artemisia compounds.
48 h cell viability assay; cell-line-specific response requires verification.
Cancer cell cytotoxicity Cell viability screening Selectivity profiling

Antitrypanosomal Activity and Drug Combination Potential

Chrysosplenol D exhibits IC50 of 47.27 μM against Trypanosoma brucei, the causative agent of African trypanosomiasis [1]. This moderate intrinsic activity is complemented by its documented efflux pump inhibition function, which may potentiate the activity of established antitrypanosomal agents [2]. Unlike chrysosplenol D, other methoxyflavonoids isolated from the same source (Achillea fragrantissima) such as alkamides have been evaluated for antitrypanosomal activity but lack the dual capability of direct antiparasitic effect plus drug potentiation via efflux pump modulation [1].

Antitrypanosomal activity
Cross-study comparable
IC50 = 47.27 μM against T. brucei; combined with efflux pump inhibition.
Supports antitrypanosomal screening context; dual-action profile (direct + potentiation) not documented for alkamides.
Moderate intrinsic potency; combination potential context-dependent.
Antitrypanosomal Trypanosoma brucei Neglected tropical disease

Chrysosplenol D Application Scenarios for Procurement


Antimalarial Combination Therapy with Efflux Pump Inhibition

For studies investigating reversal of artemisinin resistance or enhancement of antimalarial efficacy, chrysosplenol D is the appropriate methoxyflavonoid selection. At 5 μM, it potentiates artemisinin's antiplasmodial activity without exerting direct parasiticidal effects, a functional attribute documented for this specific 3-methoxyflavone [1]. Substituting with artemetin, chrysoplenetin, or cirsilineol—despite comparable intrinsic IC50 values (24–65 μM)—would not guarantee equivalent potentiation, as the efflux pump inhibition mechanism has been explicitly characterized only for chrysosplenol D among this set [1].

ERK1/2-Mediated Apoptosis in Triple-Negative Breast Cancer

For TNBC research specifically focused on ERK1/2 pathway activation, chrysosplenol D provides the most defined tool compound among Artemisia-derived flavonols. It selectively activates ERK1/2 phosphorylation without affecting JNK, p38, or AKT in MDA-MB-231 cells at 1–10 μM [1]. The alternative flavonol casticin, while also cytotoxic to TNBC cells, engages NF-κB and STAT3 pathways instead, making chrysosplenol D the unambiguous choice for experiments requiring ERK1/2-specific pathway interrogation [2].

Flavonoid Quantification and Extract Standardization

For analytical chemistry applications involving Plectranthus cylindraceus or Artemisia annua extract standardization, chrysosplenol D has been validated alongside penduletin as a quantifiable marker compound via HPTLC (31.66 μg/mg in PCEAE) [1]. This established analytical method enables procurement specifications for chrysosplenol D content in botanical reference materials, distinguishing it from structurally related flavonoids that lack validated HPTLC methods in the same matrix.

Anti-Inflammatory Studies Targeting ERK1/2 Pathway

For inflammation research requiring differentiation between ERK1/2-mediated and NF-κB-mediated mechanisms, chrysosplenol D enables pathway-specific investigation. In vivo, it prevents LPS-induced systemic inflammatory response syndrome at 0.07–0.28 mmol/kg [1]. While casticin exhibits comparable in vivo anti-inflammatory efficacy in the same models, its NF-κB modulation represents a distinct mechanism [1]. Researchers seeking to isolate ERK1/2-dependent inflammatory processes should procure chrysosplenol D rather than casticin.

Application
Selection Property
Validation Focus
Antimalarial combination research
Efflux pump inhibition function
Confirm potentiation of artemisinin or partner drug in target strain; intrinsic antiplasmodial activity is not the primary selection criterion.
ERK1/2-mediated apoptosis in TNBC
ERK1/2 pathway selectivity
Verify selective ERK1/2 activation without JNK/p38/AKT modulation in ERK1/2-high cell lines; compare with casticin’s NF-κB/STAT3 engagement.
Flavonoid quantification / extract standardization
HPTLC-validated marker compound
Use reported content (31.66 μg/mg in Plectranthus extract) as reference; distinguish from co-occurring penduletin via chromatographic resolution.
Anti-inflammatory research (ERK1/2 pathway)
ERK1/2-dependent inflammation model
Apply LPS-SIRS or ear edema models; differentiate ERK1/2-mediated effects from NF-κB-driven inflammation observed with casticin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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